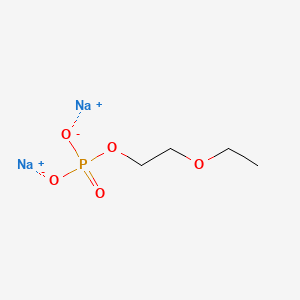
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one is an organic compound with the molecular formula C10H18O. It is a cyclopentanone derivative, characterized by a cyclopentane ring substituted with a methyl group and a 2-methylbutyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one typically involves the alkylation of cyclopentanone. One common method is the reaction of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the alkyl halide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl or 2-methylbutyl groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclopentanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme-catalyzed reactions involving ketones.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-Methyl-3-(2-methylbutyl)cyclopentan-1-one involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. This interaction can lead to the formation of new chemical bonds and the generation of different products. The compound’s structure allows it to engage in various pathways, depending on the specific reagents and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylcyclopentanone: Lacks the 2-methylbutyl group, making it less bulky.
2-Methyl-3-(2-methylbutyl)cyclopentan-1-one: Similar structure but with different substitution pattern.
Cyclopentanone: The parent compound without any substituents.
Uniqueness
3-Methyl-3-(2-methylbutyl)cyclopentan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both a methyl group and a 2-methylbutyl group on the cyclopentane ring influences its steric and electronic characteristics, making it valuable in various synthetic applications.
Eigenschaften
CAS-Nummer |
1597138-25-4 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
3-methyl-3-(2-methylbutyl)cyclopentan-1-one |
InChI |
InChI=1S/C11H20O/c1-4-9(2)7-11(3)6-5-10(12)8-11/h9H,4-8H2,1-3H3 |
InChI-Schlüssel |
JEPGBXHLDVDXFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CC1(CCC(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis(4-methoxy[1,1'-biphenyl]-3-yl) disulfide](/img/structure/B13447302.png)
![cis-3-{[(1R)-1-{4-[5-(4-Isobutylphenyl)-1,2,4-oxadiazol-3-yl]phenyl}ethyl]amino}cyclobutanecarboxylic acid](/img/structure/B13447306.png)

![1-(2-Chlorophenyl)-1,4,6,7-tetrahydro-4-(3-methylphenyl)-7-oxo-3-phenyl-8H-pyrazolo[3,4-e][1,4]thiazepine-8-acetic Acid](/img/structure/B13447312.png)


![[(3R,3AS,6S,6aR)-6-[[4-(4-Phenylphenyl)pyrimidin-2-yl]amino]-2,3,3a,5,6,6a-hexahydrofuro[2,3-d]furan-3-yl] N-Phenylcarbamate](/img/structure/B13447335.png)



![(3S)-3-[(methoxycarbonylamino)methyl]-5-methylhexanoic acid](/img/structure/B13447370.png)
![(2S,3R,4R,5S,6R)-5-fluoro-6-(hydroxymethyl)-2-[[4-[(4-methoxyphenyl)methyl]-5-(trifluoromethyl)-1H-pyrazol-3-yl]oxy]oxane-3,4-diol;hydrate](/img/structure/B13447378.png)

